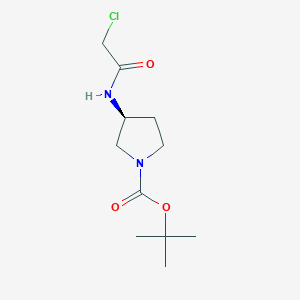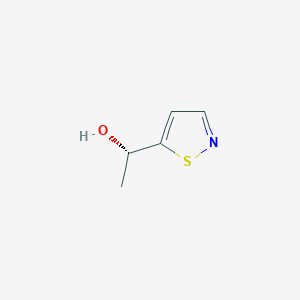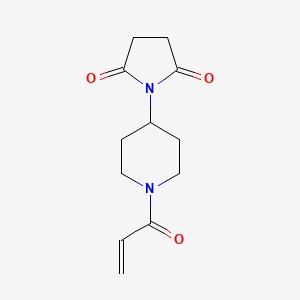![molecular formula C6H5ClN4O B2901731 3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1401319-40-1](/img/structure/B2901731.png)
3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds . These compounds are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis
While specific structural information for the compound is not available, similar compounds often have complex structures with multiple rings . The structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their exact structure and the conditions under which they are studied . Some compounds in this class have been found to have excellent thermal stability .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The compound’s derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that is crucial for cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .
Antitumor Activity
Further investigations into the compound’s derivatives have revealed their potential in altering cell cycle progression and inducing apoptosis in tumor cells . This suggests that these derivatives could be developed into effective antitumor agents, contributing to the advancement of cancer treatment options.
Molecular Docking and Drug Design
The compound’s framework has been utilized in molecular docking simulations to confirm a good fit into the active site of CDK2, which is essential for the development of new cancer drugs . This application is crucial in the early stages of drug design, helping to predict the interaction and efficacy of potential drug candidates.
Pharmacokinetic Properties Prediction
In silico ADMET studies and drug-likeness investigations using the compound’s derivatives have been conducted to predict suitable pharmacokinetic properties . These studies are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body, which is critical for successful drug development.
Energetic Materials Development
Derivatives of the compound have been synthesized for use in energetic materials, which are substances that release energy rapidly when triggered . These materials have applications in various fields, including explosives, propellants, and pyrotechnics. The compound’s derivatives exhibit excellent insensitivity toward external stimuli, making them safer for handling and use in energetic material applications .
Antimicrobial and Antiparasitic Agents
Compounds within the same class as 3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have shown a broad range of biological activities, including antimicrobial and antiparasitic effects . This suggests that derivatives of this compound could be explored for the development of new treatments against microbial and parasitic infections.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 . This interaction disrupts the normal function of CDK2, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest at the G0-G1 stage , preventing cells from progressing to the DNA synthesis phase (S phase). This can have downstream effects on cell proliferation and growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which are crucial for understanding its bioavailability and potential as a therapeutic agent .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induced apoptosis within HCT cells .
properties
IUPAC Name |
3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCIRHAAZFHVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NNC(=O)C2=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)
![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)

![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)